9-hydroxy-2E-decenoic acid

Übersicht

Beschreibung

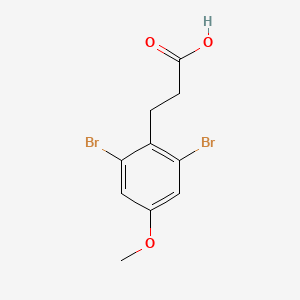

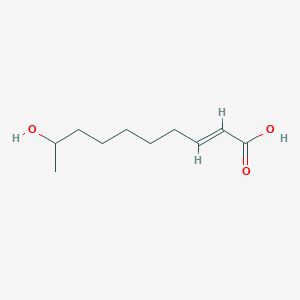

9-hydroxy-2E-decenoic acid is a carbonyl compound . It has a molecular formula of C10H18O3 . It is a biologically active compound found in the bee family, specifically in the mandibular gland secretion of the honeybee (Apis mellifera L.) .

Synthesis Analysis

The synthesis of 9-hydroxy-2E-decenoic acid has been achieved through various methods. One approach involves the TEMPO catalyzed oxidation of readily available alcohols and subsequent Doebner–Knoevenagel reactions between the resulting aldehydes and malonic acid . Another method uses ozonolysis-reduction of oleic acid and 1,9-diacetoxynon-1-ene in the key steps .Molecular Structure Analysis

The molecular structure of 9-hydroxy-2E-decenoic acid consists of 10 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The average mass is 186.248 Da and the monoisotopic mass is 186.125595 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 9-hydroxy-2E-decenoic acid include the TEMPO catalyzed oxidation of alcohols and the Doebner–Knoevenagel reaction between the resulting aldehydes and malonic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of 9-hydroxy-2E-decenoic acid include a density of 1.036g/cm^3, a boiling point of 349.3°C at 760 mmHg, and a refractive index of 1.484 .Wissenschaftliche Forschungsanwendungen

Role in Honeybee Colony Caste Maintenance

9-Hydroxy-2E-decenoic acid (9-HDA), found in royal jelly, is a precursor to 9-oxo-2E-decenoic acid (9-ODA), crucial for maintaining castes in honeybee colonies. This compound is metabolically produced by worker bees and transformed by the queen bee, suggesting its importance in pheromone precursor roles and colony dynamics (Kodai, Nakatani, & Noda, 2011).

Synthesis and Chemical Studies

Research has developed practical methods for synthesizing biologically active components like 9-HDA from simpler compounds like oleic acid. These synthetic pathways are crucial for studying the biological activities and roles of these acids in more depth (Kharisov et al., 2002).

Pheromonal Influence in Bees

9-HDA, as part of the honeybee secretion, has been studied for its pheromonal properties. It plays a significant role in the attraction and behavioral regulation of drones and worker bees, impacting mating and colony organization (Boch, Shearer, & Young, 1975).

Antibiotic Properties

10-Hydroxy-2-decenoic acid, a related compound, has shown antibiotic activity against various bacteria and fungi, indicating potential medical and therapeutic applications (Blum, Novak, & Taber, 1959).

Biosynthesis and Production

Efficient biosynthesis methods have been developed to produce 10-HDA, showcasing the economic and commercial potential of these compounds. Techniques involve whole-cell catalytic biosynthesis and advanced chemical processes, highlighting the compound's versatility and value (Wang et al., 2022).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(E)-9-hydroxydec-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8-9,11H,2-5,7H2,1H3,(H,12,13)/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBLNYYGAKHAOJ-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCC=CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCCCC/C=C/C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-hydroxy-2E-decenoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carbaldehyde](/img/structure/B3267133.png)

![2-Oxo-2,3-dihydro-1h-pyrido[3,4-b][1,4]thiazine-7-carbaldehyde](/img/structure/B3267135.png)

![1-[(2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3267151.png)

![4,5,6,7-Tetrahydrobenzo[B]thiophen-6-amine hcl](/img/structure/B3267174.png)